molecular formula C15H14BrNO5S B261638 4-(4-Bromo-3-ethoxybenzenesulfonamido)benzoic acid

4-(4-Bromo-3-ethoxybenzenesulfonamido)benzoic acid

Cat. No. B261638
M. Wt: 400.2 g/mol
InChI Key: ZHZREOCHGPIVNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Bromo-3-ethoxybenzenesulfonamido)benzoic acid, also known as BES, is a sulfonamide compound that has been extensively studied for its various applications in scientific research. BES has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in fields such as biochemistry, pharmacology, and molecular biology.

Scientific Research Applications

4-(4-Bromo-3-ethoxybenzenesulfonamido)benzoic acid has been used in a variety of scientific research applications. One of its primary uses is as an inhibitor of carbonic anhydrase, an enzyme that plays a key role in the regulation of acid-base balance in the body. 4-(4-Bromo-3-ethoxybenzenesulfonamido)benzoic acid has also been found to inhibit the activity of other enzymes, including urease and acetylcholinesterase.
In addition to its enzyme inhibitory properties, 4-(4-Bromo-3-ethoxybenzenesulfonamido)benzoic acid has been studied for its potential as an anticancer agent. Research has shown that 4-(4-Bromo-3-ethoxybenzenesulfonamido)benzoic acid can induce apoptosis, or programmed cell death, in cancer cells. 4-(4-Bromo-3-ethoxybenzenesulfonamido)benzoic acid has also been found to inhibit the growth and metastasis of tumors in animal models.

Mechanism of Action

The mechanism of action of 4-(4-Bromo-3-ethoxybenzenesulfonamido)benzoic acid is complex and varies depending on the specific application. Inhibition of carbonic anhydrase occurs through the binding of 4-(4-Bromo-3-ethoxybenzenesulfonamido)benzoic acid to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate ions. Inhibition of other enzymes occurs through a similar mechanism, with 4-(4-Bromo-3-ethoxybenzenesulfonamido)benzoic acid binding to the active site of the enzyme and preventing substrate binding.
In the case of its anticancer properties, 4-(4-Bromo-3-ethoxybenzenesulfonamido)benzoic acid has been found to induce apoptosis through a variety of mechanisms, including the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins. 4-(4-Bromo-3-ethoxybenzenesulfonamido)benzoic acid has also been found to inhibit the activity of various signaling pathways involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects
4-(4-Bromo-3-ethoxybenzenesulfonamido)benzoic acid has a wide range of biochemical and physiological effects, many of which are related to its enzyme inhibitory properties. Inhibition of carbonic anhydrase can lead to alterations in acid-base balance, while inhibition of acetylcholinesterase can lead to increased levels of acetylcholine in the synaptic cleft, resulting in increased neurotransmission.
In addition to its enzyme inhibitory effects, 4-(4-Bromo-3-ethoxybenzenesulfonamido)benzoic acid has been found to have anti-inflammatory properties. Research has shown that 4-(4-Bromo-3-ethoxybenzenesulfonamido)benzoic acid can inhibit the production of inflammatory cytokines and chemokines, reducing inflammation in animal models.

Advantages and Limitations for Lab Experiments

One of the primary advantages of 4-(4-Bromo-3-ethoxybenzenesulfonamido)benzoic acid as a research tool is its specificity for certain enzymes and pathways. This allows researchers to selectively inhibit specific targets, providing insights into their function and potential therapeutic applications.
However, there are also limitations to the use of 4-(4-Bromo-3-ethoxybenzenesulfonamido)benzoic acid in lab experiments. One limitation is its potential for off-target effects, as 4-(4-Bromo-3-ethoxybenzenesulfonamido)benzoic acid may inhibit other enzymes or pathways in addition to its intended target. Another limitation is its potential for toxicity, particularly at high concentrations.

Future Directions

There are several future directions for research involving 4-(4-Bromo-3-ethoxybenzenesulfonamido)benzoic acid. One area of interest is its potential as an anticancer agent, particularly in combination with other chemotherapeutic agents. Another area of interest is its potential as a treatment for inflammatory disorders, such as rheumatoid arthritis.
In addition, further research is needed to better understand the mechanism of action of 4-(4-Bromo-3-ethoxybenzenesulfonamido)benzoic acid and its potential for off-target effects. This will help to optimize its use as a research tool and potential therapeutic agent.
Conclusion
In conclusion, 4-(4-Bromo-3-ethoxybenzenesulfonamido)benzoic acid, or 4-(4-Bromo-3-ethoxybenzenesulfonamido)benzoic acid, is a valuable tool for scientific research due to its enzyme inhibitory properties and potential therapeutic applications. While there are limitations to its use, further research is needed to fully understand its mechanism of action and potential for future applications.

Synthesis Methods

The synthesis of 4-(4-Bromo-3-ethoxybenzenesulfonamido)benzoic acid involves the reaction of 4-bromo-3-ethoxyaniline with benzenesulfonyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then treated with 4-nitrobenzoyl chloride to yield 4-(4-Bromo-3-ethoxybenzenesulfonamido)benzoic acid. The purity of the final product can be determined using techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy.

properties

Product Name

4-(4-Bromo-3-ethoxybenzenesulfonamido)benzoic acid

Molecular Formula

C15H14BrNO5S

Molecular Weight

400.2 g/mol

IUPAC Name

4-[(4-bromo-3-ethoxyphenyl)sulfonylamino]benzoic acid

InChI

InChI=1S/C15H14BrNO5S/c1-2-22-14-9-12(7-8-13(14)16)23(20,21)17-11-5-3-10(4-6-11)15(18)19/h3-9,17H,2H2,1H3,(H,18,19)

InChI Key

ZHZREOCHGPIVNB-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O)Br

Canonical SMILES

CCOC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O)Br

Origin of Product

United States

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